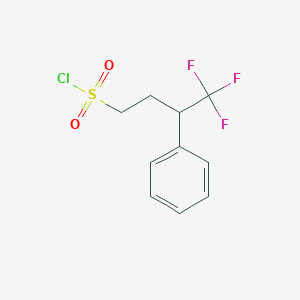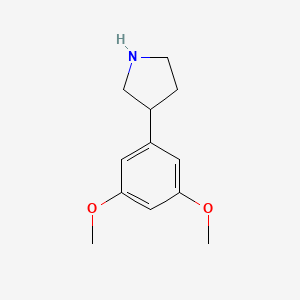
3-(3,5-Dimethoxyphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,5-Dimethoxyphenyl)pyrrolidine is a compound with the molecular formula C12H17NO2 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of 3-(3,5-Dimethoxyphenyl)pyrrolidine consists of a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The compound also contains a phenyl ring with two methoxy groups attached at the 3 and 5 positions .Chemical Reactions Analysis
While specific chemical reactions involving 3-(3,5-Dimethoxyphenyl)pyrrolidine are not detailed in the search results, pyrrolidine derivatives are known to undergo various chemical reactions. These include ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
3-(3,5-Dimethoxyphenyl)pyrrolidine: derivatives have been studied for their antimicrobial properties. These compounds have shown effectiveness against a variety of bacterial strains. The pyrrolidine core is believed to interact with bacterial cell membranes, leading to disruption and inhibition of bacterial growth .
Antiviral Applications
Research has indicated that pyrrolidine derivatives can be potent antiviral agents. They work by interfering with viral replication processes or by inhibiting enzymes crucial for viral DNA synthesis. This makes them valuable in the development of new treatments for viral infections .
Anticancer Properties
Pyrrolidine derivatives, including 3-(3,5-Dimethoxyphenyl)pyrrolidine , have been synthesized and tested for their anticancer activities. They have shown promise in inhibiting the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrrolidine derivatives is another area of interest. These compounds can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines and mediators. This application is particularly relevant in the treatment of chronic inflammatory diseases .
Anticonvulsant Uses
Pyrrolidine derivatives have been evaluated for their anticonvulsant effects. They have demonstrated efficacy in animal models, suggesting potential as treatments for epilepsy and other seizure disorders. The mechanism of action is thought to involve modulation of neurotransmitter release or ion channel activity .
Enzyme Inhibition
These compounds have diverse enzyme inhibitory effects, which is significant for the development of drugs targeting specific enzymes. For instance, they have been shown to inhibit cholinesterase and carbonic anhydrase enzymes, which are therapeutic targets for conditions like glaucoma and Alzheimer’s disease .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for 3-(3,5-Dimethoxyphenyl)pyrrolidine.
Mode of Action
The exact mode of action of 3-(3,5-Dimethoxyphenyl)pyrrolidine remains unclear due to the lack of specific studies on this compound. For instance, indole derivatives are known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s worth noting that compounds with similar structures have been associated with a variety of biological activities, suggesting a potential range of effects for 3-(3,5-dimethoxyphenyl)pyrrolidine .
Eigenschaften
IUPAC Name |
3-(3,5-dimethoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-5-10(6-12(7-11)15-2)9-3-4-13-8-9/h5-7,9,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJKRJTVGSUQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2CCNC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Dimethoxyphenyl)pyrrolidine | |
CAS RN |
129084-50-0 |
Source


|
| Record name | 3-(3,5-dimethoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

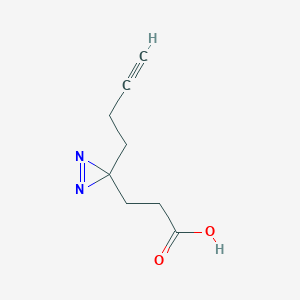
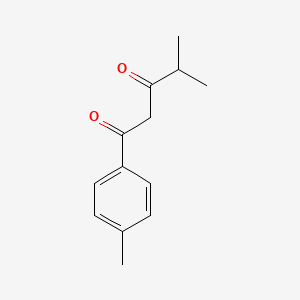
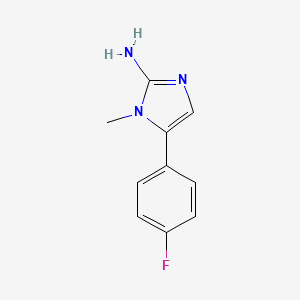
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
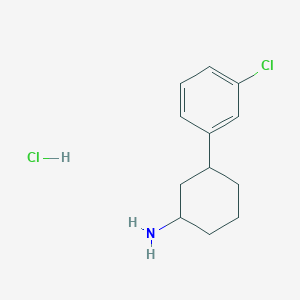
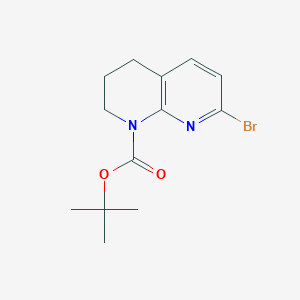
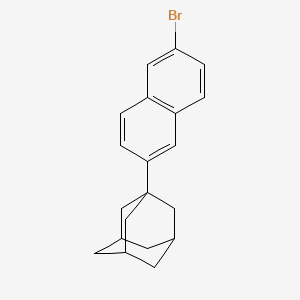
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2852783.png)

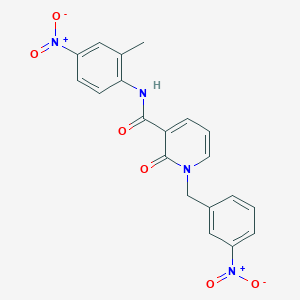
![N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2852790.png)
![3-[4-(Diphenylmethyl)-1-piperazinyl]propanamide](/img/structure/B2852791.png)

